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molecular formula C12H10Cl2N2 B175869 4,4'-Bis(chloromethyl)-2,2'-bipyridyl CAS No. 138219-98-4

4,4'-Bis(chloromethyl)-2,2'-bipyridyl

Cat. No. B175869
M. Wt: 253.12 g/mol
InChI Key: VZKSOWFFOHQARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932404B2

Procedure details

Compound 5 (2.6 g, 10.3 mmol) was refluxed overnight under N2 in triethylphosphite (50 ml). Excess P(OEt)3 was evaporated and the resulting brown oil was column chromatographed (Al2O3, CH2Cl2/MeOH: 98/2). The yellow oil thus obtained was dissolved in a mixture of CH2Cl2/hexane (1/50 ml) and let stand in the freezer to afford after filtration 4 g (85%) of compound 6 as a slightly yellow crystalline solid.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
CH2Cl2 hexane
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([C:9]2[CH:14]=[C:13]([CH2:15]Cl)[CH:12]=[CH:11][N:10]=2)[CH:4]=1.C([O:19][P:20]([O:24][CH2:25][CH3:26])[O:21][CH2:22][CH3:23])C>C(Cl)Cl.CCCCCC>[CH3:23][CH2:22][O:21][P:20]([O:24][CH2:25][CH3:26])([CH2:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([C:9]2[CH:14]=[C:13]([CH2:15][P:20]([O:21][CH2:22][CH3:23])([O:24][CH2:25][CH3:26])=[O:19])[CH:12]=[CH:11][N:10]=2)[CH:4]=1)=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
ClCC1=CC(=NC=C1)C1=NC=CC(=C1)CCl
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)OP(OCC)OCC
Step Two
Name
CH2Cl2 hexane
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess P(OEt)3 was evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed (Al2O3, CH2Cl2/MeOH: 98/2)
CUSTOM
Type
CUSTOM
Details
The yellow oil thus obtained
CUSTOM
Type
CUSTOM
Details
to afford
FILTRATION
Type
FILTRATION
Details
after filtration 4 g (85%) of compound 6 as a slightly yellow crystalline solid

Outcomes

Product
Name
Type
Smiles
CCOP(=O)(CC1=CC(=NC=C1)C2=NC=CC(=C2)CP(=O)(OCC)OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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